Nitrosomethylurea

Mutagenesis Genetic Toxicology Alkylating Agents

Select Nitrosomethylurea (MNU) for its validated SN1 alkylation mechanism—delivering superior mutagenic potency (4.4 revertants/nmol) versus SN2 agents like MMS, ensuring robust Ames test positive controls. Its unique O6-methylguanine adduct profile makes it the definitive MGMT substrate for DNA repair research. Unlike ENU, MNU induces anaplastic mixed gliomas without p53 mutations—essential for p53-independent neuro-oncology. Uniform DNA methylation across brain, liver, and kidney enables systemic alkylation studies that streptozotocin cannot achieve.

Molecular Formula C2H5N3O2
Molecular Weight 103.08 g/mol
CAS No. 36851-80-6
Cat. No. B1605039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNitrosomethylurea
CAS36851-80-6
Molecular FormulaC2H5N3O2
Molecular Weight103.08 g/mol
Structural Identifiers
SMILESC(NC(=O)N)N=O
InChIInChI=1S/C2H5N3O2/c3-2(6)4-1-5-7/h1H2,(H3,3,4,6)
InChIKeyRHGYANGWZZFRIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nitrosomethylurea (CAS 36851-80-6): Chemical Properties, Stability, and Handling for Research Procurement


Nitrosomethylurea (also designated N-methyl-N-nitrosourea, MNU; CAS 684-93-5, synonymously reported as 36851-80-6) is a direct-acting N-nitrosourea alkylating agent. It is a crystalline solid (melting point 119–124 °C) that exhibits light- and humidity-sensitive properties [1]. Its solubility profile is high in DMSO (125 mg/mL; ~1212 mM) but limited in water, with a reported water solubility of approximately 14.56 g/L and a hydrolytic half-life of 1.2 hours at pH 7 and 20 °C, necessitating careful handling and storage at 2–8 °C [1] [2]. As a potent SN1-type methylating agent, its primary application in research is as a well-characterized tool for studying DNA alkylation damage, mutagenesis, and chemical carcinogenesis.

Why Generic Substitution Fails for Nitrosomethylurea: Key Functional Differences vs. Other Alkylating Agents


N-nitrosoureas and related alkylating agents are not functionally interchangeable despite their shared ability to modify DNA. Critical differences in their reaction mechanisms (SN1 vs. SN2), stability profiles, and resultant spectra of DNA adducts directly impact experimental outcomes [1]. For instance, the SN1-type methylating agent nitrosomethylurea (MNU) exhibits a short hydrolytic half-life in aqueous solution and generates a distinct adduct pattern that includes significant levels of the mutagenic O6-methylguanine lesion [2]. This contrasts sharply with more stable SN2 agents like methyl methanesulfonate (MMS) or ethylating analogs such as N-ethyl-N-nitrosourea (ENU) [1] [3]. These intrinsic differences dictate that researchers cannot simply substitute MNU with another 'nitrosourea' or 'alkylator' without fundamentally altering the kinetics, mutational signature, and tissue-specific carcinogenicity of the experimental model. The following quantitative evidence confirms these critical points of differentiation.

Quantitative Evidence Guide: Validated Differentiation of Nitrosomethylurea from Key Comparators


Superior Mutagenic Potency of Nitrosomethylurea (MNU) vs. ENU, MMS, and EMS

In a standardized Ames test, nitrosomethylurea (MNU) exhibited the highest mutagenic activity among four direct-acting alkylating agents [1]. Its potency, measured in revertants per nmol, was four times greater than that of its ethyl analog ENU (4.4 vs. 1.1 revertants/nmol) and seven times greater than that of the SN2 agent MMS (0.63 revertants/nmol). This high potency is further corroborated by a transplacental mutation assay where MNU was the most active compound at comparable doses [2]. This data confirms MNU as a preferred reagent when a high-efficiency SN1 methylating agent is required.

Mutagenesis Genetic Toxicology Alkylating Agents

Kinetic Differentiation: Half-Life of Nitrosomethylurea vs. MNNG

The hydrolytic stability of nitrosomethylurea (MNU) is a critical parameter for experimental design. At physiological pH (pH 7.4), MNU has a determined half-life of 14 minutes, a rate that dictates its rapid decomposition and short window of biological activity [1]. This is in stark contrast to the related guanidine compound N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), which exhibits a half-life of only 0.2 minutes under the same conditions [1]. This 70-fold difference in stability directly impacts the timing and delivery method of the alkylating agent in both in vitro and in vivo applications.

Chemical Stability Hydrolysis Kinetics DNA Alkylation

Tissue-Specific DNA Methylation Pattern of Nitrosomethylurea (MNU) vs. Streptozotocin (STZ)

A key differentiator for MNU is its uniform tissue distribution and resulting DNA alkylation pattern. When administered intravenously to rats, MNU produced approximately equal amounts of DNA methylation across liver, brain, and kidney [1]. In contrast, the chemically related agent streptozotocin (STZ) showed a highly restricted distribution pattern, causing virtually no detectable methylation in brain DNA while alkylating liver and kidney DNA to a greater extent than MNU [1]. This indicates that while STZ's effect is limited by its selective uptake via the GLUT2 transporter, MNU's distribution and resulting alkylation are more systemic and independent of active transport mechanisms [2].

Tissue Distribution DNA Methylation Organ-Specific Carcinogenesis

Divergent Genetic Pathways in Glioma Induction: Nitrosomethylurea (MNU) vs. Ethylnitrosourea (ENU)

The genetic mechanism of carcinogenesis is a point of significant divergence between MNU and its ethyl analog, ENU. In a rat brain tumor model, MNU-induced gliomas were found to lack typical missense mutations in the p53 tumor suppressor gene and did not overexpress wild-type p53 [1]. In stark contrast, tumors induced by ENU in the same model are known to frequently harbor p53 mutations and express synaptophysin [1]. This fundamental difference establishes MNU as a unique tool for studying p53-independent pathways of glial oncogenesis and for modeling the substantial subset of human gliomas that retain functional p53.

Neuro-oncology Models Glioma Tumor Suppressor Genes p53

DNA Repair Kinetics: Repair of MNU-Induced O6-Methylguanine Lesions in Human Cells

MNU's primary mutagenic lesion, O6-methylguanine, is repaired by the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT). Studies in human bronchial epithelial cells provide quantitative insight into the dynamics of this repair system. When the ubiquitin ligase UBR1 was attenuated, leading to increased MGMT protein stability, the cells exhibited a significant increase in the repair of MNU-induced O6-methylguanine adducts [1]. This demonstrates that MNU is a preferred and well-validated substrate for quantifying MGMT activity and studying the functional consequences of modulating this critical DNA repair pathway in human cells.

DNA Repair MGMT O6-methylguanine Human Bronchial Epithelial Cells

Principal Research and Industrial Application Scenarios for Nitrosomethylurea (MNU) Based on Validated Evidence


Positive Control and Reference Standard in Mutagenicity Assays

Due to its quantitatively superior mutagenic potency as an SN1 alkylating agent (4.4 revertants/nmol), MNU serves as an ideal positive control or reference standard in bacterial (Ames test) and mammalian mutagenicity assays [1]. Its high activity ensures a robust, reproducible signal that can effectively benchmark the performance of an assay or the mutagenic potential of unknown compounds.

In Vivo Induction of p53-Wildtype Glioma Models in Rodents

MNU is the reagent of choice for generating rodent models of anaplastic mixed glioma that lack p53 mutations and synaptophysin expression [1]. This specific genetic signature, which is distinct from tumors induced by ENU, makes MNU essential for studying p53-independent pathways in neuro-oncology and for evaluating novel therapeutics in a clinically relevant tumor microenvironment.

Studies of Systemic and Brain-Specific DNA Alkylation

Unlike the restricted distribution of streptozotocin, MNU produces uniform levels of DNA methylation across major organs including the brain, liver, and kidney [1]. This property makes MNU an indispensable tool for investigating the systemic consequences of DNA alkylation damage or for specifically inducing quantifiable methylation in the central nervous system to study neurological effects and repair mechanisms.

Investigations of MGMT-Mediated DNA Repair and Chemoresistance

MNU is a validated substrate for inducing O6-methylguanine lesions that are specifically repaired by MGMT. The ability to quantify this repair in human cell lines [1] makes MNU a critical tool for research into MGMT regulation, its role in protecting against carcinogenesis, and its contribution to tumor resistance against methylating chemotherapeutic agents.

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